Tetraammineplatinum(II) Hydroxide Hydrate Demonstrates 150-Fold Lower In Chemico Reactivity Compared to Hexachloroplatinate
In the OECD TG 442C Direct Peptide Reactivity Assay (DPRA) using cysteine peptide depletion, tetraammineplatinum(II) hydroxide exhibited an EC₁₅ value of 215 µM, indicating low reactivity and low skin sensitization potential. This is contrasted with hexachloroplatinate (H₂PtCl₆), a widely used alternative platinum precursor, which displayed an EC₁₅ of 1.4 µM under identical conditions [1]. The 150-fold higher EC₁₅ value for the target compound demonstrates substantially lower chemical reactivity toward biological nucleophiles.
| Evidence Dimension | Cysteine peptide depletion (24-hour EC₁₅) |
|---|---|
| Target Compound Data | 215 µM |
| Comparator Or Baseline | Hexachloroplatinate (H₂PtCl₆): 1.4 µM |
| Quantified Difference | 153.6-fold higher EC₁₅ (i.e., lower reactivity) |
| Conditions | OECD TG 442C DPRA; cysteine depletion measured at 200 µM compound concentration; 24-hour incubation |
Why This Matters
Lower in chemico reactivity directly correlates with reduced occupational skin sensitization risk, which is a critical selection criterion for industrial laboratories handling platinum compounds at scale.
- [1] Wang, J., et al. (2020). Predicting Skin Sensitization Potency of Platinum Compounds Using the Direct Peptide Reactivity Assay (DPRA). Table 3. PMC7025741. View Source
